molecular formula C6H5ClO2 B14587719 3-Chloro-6-methyl-2H-pyran-2-one CAS No. 61550-09-2

3-Chloro-6-methyl-2H-pyran-2-one

Cat. No.: B14587719
CAS No.: 61550-09-2
M. Wt: 144.55 g/mol
InChI Key: AFIFNIWVCCARJU-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C6H5ClO2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the chlorination of 6-methyl-2H-pyran-2-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

61550-09-2

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

IUPAC Name

3-chloro-6-methylpyran-2-one

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

InChI Key

AFIFNIWVCCARJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)Cl

Origin of Product

United States

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